molecular formula C9H11Cl2NO2S B226218 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide

2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide

Cat. No. B226218
M. Wt: 268.16 g/mol
InChI Key: UKXRZJQBNABOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide (DEET) is a widely used insect repellent that was first introduced in 1957. It is a colorless, oily liquid with a faint odor and is the most effective insect repellent available in the market. DEET is used to prevent mosquito and tick bites, which can cause various diseases such as malaria, dengue fever, and Lyme disease.

Mechanism of Action

The exact mechanism of action of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is not fully understood. It is believed that 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide works by interfering with the insects' ability to detect human scent. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide may also block the insects' olfactory receptors, which are responsible for detecting human scent.
Biochemical and Physiological Effects:
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has been found to have a low toxicity profile in humans. It is rapidly absorbed through the skin and excreted in the urine. However, 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can cause skin irritation, especially in individuals with sensitive skin. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can also cause eye irritation and may be harmful if ingested. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide should not be used on infants younger than 2 months of age.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is a widely used insect repellent and has been extensively studied for its insect-repelling properties. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is effective against a wide range of insects and is the most effective insect repellent available in the market. However, 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has some limitations for use in lab experiments. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can cause skin irritation and may be harmful if ingested. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide should be used with caution in experiments involving animals.

Future Directions

There are several future directions for research on 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide. One area of research is the development of new insect repellents that are more effective and have a lower toxicity profile than 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide. Another area of research is the use of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide in the control of insect-borne diseases. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide may also have potential applications in the field of agriculture, where it could be used to control insect pests that damage crops. Further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide and its potential applications.

Synthesis Methods

2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can be synthesized by the reaction of 3-methylbenzenesulfonyl chloride with ethylamine and 2,4-dichlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by distillation and recrystallization.

Scientific Research Applications

2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide works by interfering with the insects' ability to detect human scent, making them less likely to bite. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has also been studied for its potential use in the control of insect-borne diseases.

properties

Product Name

2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide

InChI

InChI=1S/C9H11Cl2NO2S/c1-3-12-15(13,14)8-5-4-7(10)6(2)9(8)11/h4-5,12H,3H2,1-2H3

InChI Key

UKXRZJQBNABOCV-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl

Canonical SMILES

CCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl

Origin of Product

United States

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